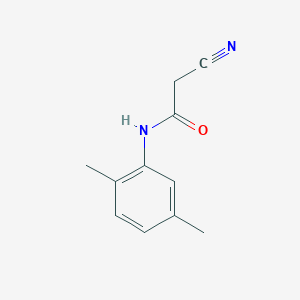

2-cyano-N-(2,5-dimethylphenyl)acetamide

Description

BenchChem offers high-quality 2-cyano-N-(2,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-N-(2,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyano-N-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAFTTQVJSQWEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368242 | |

| Record name | 2-cyano-N-(2,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87165-31-9 | |

| Record name | 2-cyano-N-(2,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-cyano-N-(2,5-dimethylphenyl)acetamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-cyano-N-(2,5-dimethylphenyl)acetamide (CAS No. 87165-31-9), a member of the versatile class of N-aryl-2-cyanoacetamides. While specific research on this particular derivative is limited, this document extrapolates from the well-established chemistry of related compounds to offer valuable insights for researchers. The guide covers general synthetic strategies, key chemical properties and reactivity, and explores potential applications in medicinal chemistry and materials science, drawing parallels with other biologically active cyanoacetamide derivatives. It is designed to serve as a foundational resource for scientists interested in the synthesis and exploration of this and similar molecules.

Introduction: The Chemical Versatility of N-Aryl-2-Cyanoacetamides

N-aryl-2-cyanoacetamides are a class of organic compounds characterized by a cyanoacetamide core linked to an aryl substituent. These molecules are of significant interest in synthetic and medicinal chemistry due to their unique combination of reactive functional groups: an active methylene group, a cyano group, and an amide linkage. This trifecta of reactivity makes them valuable synthons for the construction of a wide array of heterocyclic compounds, many of which form the scaffolds of biologically active molecules.[1][2]

The subject of this guide, 2-cyano-N-(2,5-dimethylphenyl)acetamide, belongs to this promising class of compounds. While detailed studies on this specific molecule are not abundant in current literature, its structural features suggest a rich chemical landscape ripe for exploration. This guide aims to bridge the information gap by providing a thorough understanding of the parent class of N-aryl-2-cyanoacetamides, thereby empowering researchers to unlock the potential of 2-cyano-N-(2,5-dimethylphenyl)acetamide.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-cyano-N-(2,5-dimethylphenyl)acetamide is presented in Table 1. These properties are essential for designing experimental conditions for its synthesis, purification, and application.

| Property | Value | Source |

| CAS Number | 87165-31-9 | [3][4] |

| Molecular Formula | C₁₁H₁₂N₂O | [3][4] |

| Molecular Weight | 188.23 g/mol | [3] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Sparingly soluble in water (predicted), soluble in organic solvents like ethanol, DMF, and DMSO (inferred from related compounds) | - |

Synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide

The synthesis of N-aryl-2-cyanoacetamides is generally achieved through the amidation of a cyanoacetic acid derivative with an appropriate aniline.[2] A common and effective method involves the reaction of an alkyl cyanoacetate (such as ethyl cyanoacetate) with the desired aniline, in this case, 2,5-dimethylaniline.

General Synthetic Approach

The most straightforward synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide involves the direct condensation of 2,5-dimethylaniline with ethyl cyanoacetate. This reaction is typically carried out at elevated temperatures, often under reflux, and can be performed with or without a solvent.[1]

dot

Caption: General synthetic scheme for 2-cyano-N-(2,5-dimethylphenyl)acetamide.

Detailed Experimental Protocol (Hypothetical)

The following is a detailed, hypothetical protocol for the synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide, based on established methods for similar compounds.[5]

Materials:

-

2,5-Dimethylaniline

-

Ethyl cyanoacetate

-

N,N-Dimethylformamide (DMF) (optional, as solvent)

-

Ethanol (for recrystallization)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dimethylaniline (1.0 eq) and ethyl cyanoacetate (1.1 eq). If a solvent is desired to facilitate mixing and heat transfer, N,N-dimethylformamide (DMF) can be added.

-

Reaction: Heat the mixture to reflux (typically 120-150 °C) and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, pour the reaction mixture into ice-cold water to induce precipitation.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-cyano-N-(2,5-dimethylphenyl)acetamide.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified product should also be determined.

Chemical Reactivity and Potential Applications

The synthetic utility of 2-cyano-N-(2,5-dimethylphenyl)acetamide stems from the reactivity of its core functional groups.

Reactivity of the Active Methylene Group

The methylene group flanked by the cyano and carbonyl groups is highly acidic and can be readily deprotonated by a base to form a stable carbanion. This nucleophilic carbon can then participate in a variety of carbon-carbon bond-forming reactions, including:

-

Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated cyanoacrylamides.[6][7] These products are known to possess diverse biological activities.

-

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

-

Alkylation and Acylation: Reaction with alkyl halides and acyl chlorides.

dot

Caption: Reactivity of the active methylene group.

Cyclization Reactions

The cyano and amide functionalities can participate in intramolecular cyclization reactions to form a variety of heterocyclic systems. This makes 2-cyano-N-(2,5-dimethylphenyl)acetamide a valuable precursor for the synthesis of:

-

Pyridines and Pyrimidines: Through reactions with 1,3-dicarbonyl compounds or other suitable precursors.

-

Thiophenes: Via the Gewald reaction, which involves the condensation of a carbonyl compound, a cyanoacetamide, and elemental sulfur.

-

Pyrazoles and Isoxazoles: By reaction with hydrazines and hydroxylamine, respectively.

The synthesis of such heterocyclic scaffolds is of great interest in drug discovery, as these motifs are present in a large number of approved drugs.

Potential Biological Activities

While no specific biological activities have been reported for 2-cyano-N-(2,5-dimethylphenyl)acetamide, the broader class of cyanoacetamide derivatives has been shown to exhibit a range of pharmacological effects, including:

-

Antimicrobial Activity: Many cyanoacetamide derivatives have been investigated for their antibacterial and antifungal properties.[8]

-

Anticancer Activity: Some novel cyanoacetamide-integrated compounds have demonstrated significant in vitro anticancer activity.[9]

-

Antioxidant Activity: Certain derivatives have been shown to possess antioxidant properties.[10]

These findings suggest that 2-cyano-N-(2,5-dimethylphenyl)acetamide could be a valuable starting point for the development of new therapeutic agents. Further research is warranted to explore its biological potential.

Conclusion and Future Directions

2-cyano-N-(2,5-dimethylphenyl)acetamide is a chemical entity with considerable, yet largely unexplored, potential. As a member of the N-aryl-2-cyanoacetamide family, it possesses a versatile chemical scaffold that can be readily modified to generate a diverse library of compounds. This technical guide has provided a framework for the synthesis and potential applications of this molecule, based on the established chemistry of its congeners.

Future research should focus on the following areas:

-

Optimized Synthesis and Characterization: Development and validation of a robust synthetic protocol for 2-cyano-N-(2,5-dimethylphenyl)acetamide, accompanied by comprehensive spectroscopic characterization.

-

Exploration of Chemical Reactivity: Systematic investigation of its reactivity in various organic transformations to expand the library of accessible derivatives.

-

Biological Screening: A thorough evaluation of its biological activity, including antimicrobial, anticancer, and other relevant assays, to identify potential therapeutic applications.

By pursuing these research avenues, the scientific community can unlock the full potential of 2-cyano-N-(2,5-dimethylphenyl)acetamide and contribute to the advancement of synthetic and medicinal chemistry.

References

-

PubChem. 2-cyano-N-(2,5-dimethylphenyl)acetamide. Available from: [Link]

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-298. Available from: [Link]

-

ResearchGate. Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. Available from: [Link]

-

Mediterranean Journal of Medical Research. (2023). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Available from: [Link]

-

National Institutes of Health. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Available from: [Link]

-

ResearchGate. Synthesis, and synthetic applications of cyanoacetamides. Available from: [Link]

-

Multichem. 2-Cyanoacetamide Dealer and Distributor. Available from: [Link]

-

Organic Syntheses. cyanoacetamide. Available from: [Link]

-

Sci-Hub. Cyanoacetamide in heterocyclic chemistry: Synthesis, antitumor and antioxidant activities of some new benzothiophenes. Available from: [Link]

-

Monash University. (2020). Novel cyanoacetamide integrated phenothiazines: synthesis, characterization, computational studies and> in vitro> antioxidant and anticancer evaluations. Available from: [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. 2-cyano-N-(2,5-dimethylphenyl)acetamide | C11H12N2O | CID 2360619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. mjpe.periodikos.com.br [mjpe.periodikos.com.br]

- 7. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Cyanoacetamide Dealer and Distributor | 2-Cyanoacetamide Supplier | 2-Cyanoacetamide Stockist | 2-Cyanoacetamide Importers [multichemindia.com]

- 9. research.monash.edu [research.monash.edu]

- 10. sci-hub.ru [sci-hub.ru]

An In-depth Technical Guide to the Physicochemical Characterization of 2-cyano-N-(2,5-dimethylphenyl)acetamide

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for success. These fundamental characteristics govern a molecule's behavior from initial synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. This guide provides a comprehensive technical framework for the detailed physicochemical characterization of 2-cyano-N-(2,5-dimethylphenyl)acetamide , a molecule of interest for researchers in medicinal chemistry and pharmacology.

While specific experimental data for this compound is not extensively documented in publicly available literature, this guide serves as a robust operational manual for any research scientist tasked with its evaluation. We will move beyond a simple listing of properties to provide the underlying scientific principles and field-tested experimental protocols necessary to generate high-quality, reliable data. This document is structured to empower researchers to not only measure these properties but to understand the critical implications of the results for the broader drug development process.

Molecular Identity and Structural Attributes

Before embarking on experimental characterization, it is essential to confirm the identity and basic structural features of the target molecule.

Table 1: Molecular Identifiers for 2-cyano-N-(2,5-dimethylphenyl)acetamide

| Identifier | Value | Source |

| IUPAC Name | 2-cyano-N-(2,5-dimethylphenyl)acetamide | N/A |

| CAS Number | 87165-31-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₂N₂O | [1][2][3][4] |

| Molecular Weight | 188.23 g/mol | [1][2][3][4] |

| Chemical Structure | N/A | |

| SMILES | CC1=CC(=C(C=C1)NC(=O)CC#N)C | [5] |

The structure reveals key functional groups that will dictate its physicochemical behavior: an aromatic ring substituted with two methyl groups, an amide linkage, and a nitrile group. The presence of both hydrogen bond donors (the amide N-H) and acceptors (the amide C=O and the nitrile N) suggests the potential for specific intermolecular interactions that will influence properties like melting point and solubility. The aromatic ring and methyl groups contribute to its lipophilicity.

Part 1: Thermal Properties and Purity Assessment

The melting point is a critical first-line indicator of a compound's purity and identity. For a crystalline solid, a sharp melting range is indicative of high purity, whereas impurities will typically cause a depression and broadening of the melting range.[6]

Melting Point Determination

The capillary method is the pharmacopeial standard for melting point determination and is highly recommended.[7][8]

-

Sample Preparation:

-

Ensure the sample of 2-cyano-N-(2,5-dimethylphenyl)acetamide is completely dry and in a fine powdered form. This can be achieved by grinding in a mortar and pestle.[7]

-

Press the open end of a capillary tube into the powder multiple times.[7]

-

Compact the powder into the bottom of the tube by tapping the bottom of the capillary on a hard surface or by dropping it through a long glass tube. A packed column of 2-3 mm is ideal.[7] Careless sample preparation is a leading cause of inaccurate results.[7]

-

-

Measurement (Automated Apparatus):

-

Insert the prepared capillary tube into the heating block of the apparatus.[9]

-

Perform a rapid initial determination by heating at a high rate (e.g., 10-20 °C/min) to find an approximate melting point.[6]

-

Allow the apparatus to cool.

-

Conduct a second, more precise measurement. Set the apparatus to heat rapidly to a temperature about 10-15 °C below the approximate melting point found in the previous step.

-

Reduce the heating rate to 1-2 °C/min to carefully observe the melting process.[6]

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point). This is the melting range.

-

-

Trustworthiness Check (Mixed Melting Point):

-

To confirm the identity of a newly synthesized batch against a known reference standard, a mixed melting point determination is invaluable.[7]

-

Mix the test sample and the reference standard in approximately a 1:1 ratio.

-

Determine the melting point of the mixture. If there is no depression in the melting point compared to the individual components, it provides strong evidence that the two substances are identical.[7]

-

Caption: Workflow for accurate melting point determination.

Part 2: Solubility Profile - A Cornerstone of Developability

Solubility is arguably one of the most critical physicochemical parameters in drug discovery. It directly impacts bioavailability, formulation options, and the design of in vitro biological assays.[10] A compound's solubility is influenced by its structure (lipophilicity, crystal lattice energy) and the solution conditions (pH, co-solvents, temperature).[10] We must consider two types of solubility: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated organic stock (typically DMSO) into an aqueous buffer. It reflects the rate of dissolution versus precipitation and is highly relevant for high-throughput screening and early in vitro assays.[10][11]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-cyano-N-(2,5-dimethylphenyl)acetamide in 100% DMSO.

-

Serial Dilution: Add a small volume of the DMSO stock solution to a 96-well microtiter plate containing the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).[10]

-

Incubation: Serially dilute the solution across the plate and incubate for a short, defined period (e.g., 1-2 hours) at a controlled temperature.

-

Detection: Measure the turbidity of each well using a nephelometer, which detects light scattering from any undissolved particles.[10]

-

Analysis: The concentration at which significant light scattering (precipitation) is first detected is reported as the kinetic solubility.

Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound, measured by equilibrating an excess of the solid material with the solvent over an extended period.[11][12] This "gold standard" measurement is crucial for pre-formulation and predicting in vivo absorption.[12]

-

Sample Preparation: Add an excess amount of solid 2-cyano-N-(2,5-dimethylphenyl)acetamide to a vial containing a precise volume of the desired aqueous buffer (e.g., PBS pH 7.4). The presence of undissolved solid throughout the experiment is critical.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation is required to separate the saturated solution from the excess solid.[10]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14] A calibration curve must be prepared using standards of known concentration.

-

Calculation: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Caption: Contrasting workflows for kinetic and thermodynamic solubility.

Part 3: Lipophilicity Assessment

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties, including membrane permeability, plasma protein binding, and metabolic clearance. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[15]

LogP Determination

The shake-flask method is the traditional and most accurate method for direct logP measurement.[15]

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and then allowing the layers to separate completely. This is crucial for accurate results.

-

Partitioning:

-

Dissolve a known amount of 2-cyano-N-(2,5-dimethylphenyl)acetamide in one of the pre-saturated phases (e.g., the aqueous phase).

-

Add a precise volume of the other pre-saturated phase to a vial.

-

Add a precise volume of the compound-containing phase to the same vial. The volume ratio of octanol to water should be chosen based on the expected logP.

-

-

Equilibration: Seal the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) and then logP using the following equations:[16]

-

P = [Concentration in octanol] / [Concentration in aqueous]

-

logP = log₁₀(P)

-

A positive logP value indicates the compound is more lipophilic (hydrophobic), while a negative value indicates it is more hydrophilic.[16][17]

For faster, higher-throughput estimation of logP, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used indirect method.[15] The retention time of the compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. A calibration curve is generated using a set of standard compounds with known logP values, and the logP of the test compound is interpolated from its retention time. While less accurate than the shake-flask method, it is invaluable for screening large numbers of compounds.[15]

Part 4: Spectroscopic and Structural Confirmation

While not strictly physicochemical properties, spectroscopic analyses are indispensable for confirming the chemical structure and ensuring the integrity of the sample being tested.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for elucidating the detailed molecular structure. The chemical shifts, integration, and coupling patterns of the protons in ¹H NMR, along with the number and types of carbon atoms in ¹³C NMR, provide an unambiguous fingerprint of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For 2-cyano-N-(2,5-dimethylphenyl)acetamide, characteristic absorption bands would be expected for the N-H stretch, the amide C=O stretch, and the C≡N (nitrile) stretch.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the confirmation of the elemental composition (molecular formula).

Conclusion

The physicochemical properties of 2-cyano-N-(2,5-dimethylphenyl)acetamide are the foundation upon which its potential as a research tool or therapeutic agent is built. This guide has provided a comprehensive set of authoritative, step-by-step protocols for determining its melting point, solubility (both kinetic and thermodynamic), and lipophilicity (logP). By adhering to these self-validating experimental systems, researchers can generate the robust and reliable data necessary to make informed decisions in the complex process of drug discovery and development. The causality behind each experimental choice—from sample preparation to the selection between kinetic and thermodynamic assays—is grounded in the practical realities of pharmaceutical science, ensuring that the data generated is not just a set of numbers, but a true reflection of the molecule's potential.

References

- Melting Point Determination. (n.d.). thinkSRS.com.

- Kern, S. (2008). In vitro solubility assays in drug discovery. PubMed.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). ResearchGate.

- Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare.

- 2-CYANO-N-(2,5-DIMETHYL-PHENYL)-ACETAMIDE 87165-31-9 wiki. (n.d.). Guidechem.

- Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.

- Measuring the Melting Point. (2023, May 8). Westlab Canada.

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- Melting point determination. (n.d.). University of Calgary.

- Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo.

- Melting point determination. (n.d.). SSERC.

- Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.

- 2-cyano-N-(2,5-dimethyl-phenyl)-acetamide. (n.d.). ChemicalBook.

- 2-Cyano-N-(2,5-dimethyl-phenyl)-acetamide | CAS 87165-31-9. (n.d.). Santa Cruz Biotechnology.

- 2-cyano-N-(2,5-dimethylphenyl)acetamide. (n.d.). Shanghai Chuangsai Technology.

- 2-Cyano-n-(2,5-dimethylphenyl)acetamide. (n.d.). Sigma-Aldrich.

- CAS 87165-31-9 MFCD01429817-2-Cyano-N-(2,5-dimethylphenyl)acetamide. (n.d.). LabNovo.

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-CYANO-N-(2,5-DIMETHYL-PHENYL)-ACETAMIDE CAS#: 87165-31-9 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 2-cyano-N-(2,5-dimethylphenyl)acetamide - CAS:87165-31-9 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]

- 5. CAS 87165-31-9 MFCD01429817-2-Cyano-N-(2,5-dimethylphenyl)acetamide -LabNovo [labnovo.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. thinksrs.com [thinksrs.com]

- 8. mt.com [mt.com]

- 9. westlab.com [westlab.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. researchgate.net [researchgate.net]

- 13. lifechemicals.com [lifechemicals.com]

- 14. pharmatutor.org [pharmatutor.org]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. acdlabs.com [acdlabs.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

2-cyano-N-(2,5-dimethylphenyl)acetamide molecular structure and weight

An In-depth Technical Guide to 2-cyano-N-(2,5-dimethylphenyl)acetamide: Synthesis, Characterization, and Synthetic Utility

Introduction

In the landscape of modern medicinal chemistry and materials science, the development of efficient synthetic pathways to novel molecular scaffolds is paramount. Among the vast array of versatile building blocks, N-substituted 2-cyanoacetamides represent a class of compounds with significant synthetic potential. Their unique trifunctional nature—possessing an active methylene group, a nitrile, and an amide moiety—renders them highly valuable precursors for the synthesis of a diverse range of heterocyclic systems, many of which are pharmacologically active.[1][2]

This technical guide provides a comprehensive overview of a specific member of this class: 2-cyano-N-(2,5-dimethylphenyl)acetamide . While this particular compound is not extensively documented in the literature, its structural features make it an exemplary model for understanding the synthesis, characterization, and potential applications of N-aryl cyanoacetamides. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its molecular properties, a robust synthesis protocol, and its prospective utility as a synthon for more complex molecular architectures.

Chapter 1: Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and inherent properties. 2-cyano-N-(2,5-dimethylphenyl)acetamide is an aromatic amide characterized by a cyanoacetyl group attached to a 2,5-dimethylaniline moiety.

Caption: 2D Molecular Structure of 2-cyano-N-(2,5-dimethylphenyl)acetamide.

The key physicochemical and computed properties of the molecule are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| IUPAC Name | 2-cyano-N-(2,5-dimethylphenyl)acetamide | [3] |

| CAS Number | 87165-31-9 | [4][5][6] |

| Molecular Formula | C₁₁H₁₂N₂O | [4][5][6] |

| Molecular Weight | 188.23 g/mol | [4][5] |

| Monoisotopic Mass | 188.094963 Da | [4] |

| SMILES | CC1=CC(=C(C=C1)C)NC(=O)CC#N | [3] |

| Topological Polar Surface Area | 52.9 Ų | [4] |

| Rotatable Bond Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Complexity | 253 | [4] |

Chapter 2: Synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide

Principle and Mechanism

The most direct and widely adopted method for the synthesis of N-aryl cyanoacetamides is the aminolysis of an alkyl cyanoacetate.[1][7] This reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the ester. For the synthesis of the title compound, 2,5-dimethylaniline serves as the nucleophile and ethyl cyanoacetate is the acylating agent.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline attacks the carbonyl carbon of ethyl cyanoacetate. This forms a tetrahedral intermediate, which subsequently collapses, eliminating an ethoxide ion as the leaving group. The ethoxide then deprotonates the newly formed amide's nitrogen, and a final proton transfer yields the stable amide product and ethanol as a byproduct. The use of a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), and elevated temperatures are often necessary to drive the reaction to completion, especially with less nucleophilic anilines.[8]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-substituted cyanoacetamides.[2][8] It is a self-validating system; successful synthesis should yield a product with the expected spectral characteristics outlined in Chapter 3.

Materials:

-

2,5-Dimethylaniline (C₈H₁₁N, MW: 121.18 g/mol )

-

Ethyl cyanoacetate (C₅H₇NO₂, MW: 113.11 g/mol )

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethanol, absolute

-

Deionized water

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Thermometer or thermocouple

-

Buchner funnel and vacuum flask

-

Beakers and graduated cylinders

Procedure:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add 2,5-dimethylaniline (e.g., 0.10 mol, 12.12 g) and ethyl cyanoacetate (e.g., 0.11 mol, 12.44 g).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, ~100 mL) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 153°C for DMF) with vigorous stirring. Maintain the reflux for 10-12 hours.[8]

-

Causality Insight: Refluxing in DMF provides the necessary thermal energy to overcome the activation barrier for the aminolysis of the ester by the weakly nucleophilic aniline. DMF is an ideal solvent due to its high boiling point and its ability to solvate the reactants.

-

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture such as n-hexane:ethyl acetate (e.g., 3:1 v/v), and visualizing under UV light. The disappearance of the 2,5-dimethylaniline spot indicates reaction completion.

-

Product Precipitation (Workup): After completion, cool the reaction mixture to room temperature. Slowly pour the dark reaction solution into a beaker containing ice-cold deionized water (~800 mL) while stirring continuously. A solid precipitate should form.

-

Causality Insight: The product is organic and nonpolar, making it insoluble in water. Pouring the DMF solution into a large volume of water causes the product to precipitate out while the DMF and ethanol byproduct remain in the aqueous phase.

-

-

Isolation: Allow the precipitate to stir in the ice water for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual DMF.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as absolute ethanol.[8] Dissolve the crude solid in a minimal amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them under vacuum to a constant weight.

Process Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide.

Chapter 3: Structural Characterization and Validation

| Technique | Expected Observations |

| ¹H NMR | ~ 9.0-9.5 ppm: (s, 1H), broad singlet for the amide N-H proton.~ 7.0-7.5 ppm: (m, 3H), multiplet signals for the three aromatic protons on the dimethylphenyl ring.~ 3.7-3.9 ppm: (s, 2H), sharp singlet for the active methylene (-CH₂-) protons adjacent to the cyano and carbonyl groups.~ 2.2-2.4 ppm: (s, 6H), two distinct singlets for the two aromatic methyl (-CH₃) groups. |

| ¹³C NMR | ~ 162-165 ppm: Amide carbonyl carbon (C=O).~ 130-140 ppm: Quaternary aromatic carbons attached to methyl groups and the nitrogen.~ 115-130 ppm: Aromatic C-H carbons.~ 115-118 ppm: Nitrile carbon (-C≡N).~ 25-30 ppm: Methylene carbon (-CH₂-).~ 17-22 ppm: Two distinct methyl carbons (-CH₃). |

| FT-IR (KBr Pellet) | ~ 3300-3250 cm⁻¹: N-H stretching vibration (amide).~ 3100-3000 cm⁻¹: Aromatic C-H stretching.~ 2980-2850 cm⁻¹: Aliphatic C-H stretching (methyl and methylene groups).~ 2260-2240 cm⁻¹: C≡N stretching (nitrile group), typically a sharp, medium intensity peak.~ 1670-1650 cm⁻¹: C=O stretching (Amide I band), strong intensity.~ 1550-1530 cm⁻¹: N-H bending (Amide II band). |

| Melting Point | Not reported in available literature. Should be a sharp melting point for a pure crystalline solid. |

Chapter 4: Applications in Heterocyclic Synthesis

The true value of 2-cyano-N-(2,5-dimethylphenyl)acetamide for a drug development professional lies in its potential as a precursor for more complex, biologically relevant molecules. Cyanoacetamide derivatives are renowned for their utility in constructing five- and six-membered heterocycles.[1][2]

The reactivity stems from two primary sites:

-

The Active Methylene Group: The protons on the carbon between the nitrile and carbonyl groups are acidic and can be easily removed by a base. The resulting carbanion is a potent nucleophile that can participate in various condensation and substitution reactions.

-

The Cyano and Carbonyl Groups: These groups are suitably positioned to react with bidentate reagents (compounds with two nucleophilic or electrophilic centers) to form rings.

This dual reactivity allows 2-cyano-N-(2,5-dimethylphenyl)acetamide to be a key starting material in multicomponent reactions for the synthesis of:

-

Pyridines and Pyridones: Through reactions with chalcones or other α,β-unsaturated carbonyl compounds.

-

Pyrimidines: Via condensation with amidines or guanidines.

-

Thiazoles and Thiophenes: By reacting with sulfur-containing reagents.

The 2,5-dimethylphenyl moiety can provide steric bulk and lipophilicity, potentially influencing the pharmacokinetic properties and biological target interactions of the final heterocyclic products.

Chapter 5: Safety and Handling

Specific toxicological data for 2-cyano-N-(2,5-dimethylphenyl)acetamide is not available. Therefore, the compound should be handled with the standard precautions for a new chemical entity, assuming it may be hazardous. Based on the safety data for the parent compound, 2-cyanoacetamide, and other N-substituted derivatives, the following GHS classifications should be considered as a precautionary measure.[7][9]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Work in a well-ventilated fume hood at all times.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Consult the Safety Data Sheet (SDS) for all starting materials (2,5-dimethylaniline, ethyl cyanoacetate) before beginning any experimental work.

References

-

Corson, B. B., Scott, R. W., & Vose, C. E. (1941). Cyanoacetamide. Organic Syntheses, 21, 29. [Link]

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-100. [Link]

-

LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turk J Chem, 32, 257-295. [Link]

-

YouTube. (2014). How to Make Amides: Mechanism. [Link]

-

YouTube. (2014). Chemistry Vignettes: Amide synthesis under acidic conditions. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2360619, 2-cyano-N-(2,5-dimethylphenyl)acetamide. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7898, Cyanoacetamide. PubChem. [Link]

-

YouTube. (2018). Amine, Aniline and Amide Reactions - Organic Chem. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2360619, 2-cyano-N-(2,5-dimethylphenyl)acetamide. [Link]

-

Wikipedia. (n.d.). Cyanoacetamide. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fishersci.com [fishersci.com]

- 3. N-(2,4-Dimethylphenyl)acetamide | C10H13NO | CID 16303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. scbt.com [scbt.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. fishersci.com [fishersci.com]

- 9. Cyanoacetamide - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Solubility of 2-cyano-N-(2,5-dimethylphenyl)acetamide in Organic Solvents

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 2-cyano-N-(2,5-dimethylphenyl)acetamide (CAS: 87165-31-9), a molecule of interest in synthetic chemistry and drug discovery. We dissect the compound's structural attributes to build a predictive solubility framework grounded in the principle of "like dissolves like." This guide furnishes researchers, scientists, and drug development professionals with a robust theoretical understanding, a validated experimental protocol for quantitative solubility determination, and a practical interpretation of expected solubility data across a range of common organic solvents. The methodologies described are designed to ensure scientific integrity and reproducibility, critical for applications ranging from reaction optimization to formulation development.

Introduction: The Critical Role of Solubility

2-cyano-N-(2,5-dimethylphenyl)acetamide, hereafter referred to as 2-CDA, is an organic compound featuring a complex interplay of functional groups that dictate its physicochemical behavior. Its molecular formula is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol .[1][2] Understanding the solubility of 2-CDA is not merely an academic exercise; it is a foundational requirement for its practical application. For the synthetic chemist, solvent selection dictates reaction kinetics and yield. For the pharmaceutical scientist, solubility is a critical determinant of a compound's viability, impacting everything from purification and crystallization to formulation and bioavailability.

This guide moves beyond simple data reporting to explain the causal relationships between molecular structure, solvent properties, and observed solubility.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A compound dissolves when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.

Molecular Structure Analysis of 2-CDA

The solubility profile of 2-CDA is a direct consequence of its hybrid structure, which contains both highly polar and non-polar domains.

-

Polar Moieties (The "Hydrophilic" Engine):

-

Secondary Amide Group (-CONH-): This is a highly polar functional group. The N-H bond allows it to act as a hydrogen bond donor, while the lone pairs on the carbonyl oxygen and nitrogen allow it to act as a hydrogen bond acceptor.[3][4][5] This dual capability is key to its interaction with protic solvents.

-

Cyano Group (-C≡N): The nitrile group is strongly polar and acts as an effective hydrogen bond acceptor.

-

These groups collectively give 2-CDA a significant Topological Polar Surface Area (TPSA) of 52.9 Ų, indicating a strong capacity for polar interactions.[1]

-

-

Non-Polar Moiety (The "Lipophilic" Anchor):

-

2,5-Dimethylphenyl Ring: This aromatic ring with its two methyl groups is bulky, non-polar, and hydrophobic. Its presence significantly increases the molecule's lipophilicity and will be the primary driver for solubility in non-polar organic solvents while limiting solubility in highly polar, aqueous media.[6]

-

The balance between these opposing characteristics dictates that 2-CDA is an amphiphilic molecule, requiring solvents that can effectively solvate both its polar and non-polar regions.

Caption: Structural contributions to the solubility profile of 2-CDA.

Solvent Selection Logic: "Like Dissolves Like"

The "like dissolves like" principle is the guiding rule for predicting solubility.[7][8] Based on the structure of 2-CDA, we can predict its behavior in different solvent classes.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess high dielectric constants and are hydrogen bond acceptors. They are expected to be excellent solvents for 2-CDA. They can accept a hydrogen bond from the amide N-H while their polar nature solvates the carbonyl and cyano groups, and their organic character accommodates the dimethylphenyl ring. A study on the structurally similar but smaller molecule, 2-cyanoacetamide, showed its highest solubility in DMF.[9]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds.[10] They will interact strongly with the amide and cyano groups. However, the non-polar alkyl chains of the alcohols are less effective at solvating the bulky dimethylphenyl ring compared to DMF, suggesting moderate to good solubility. As the alkyl chain of the alcohol solvent increases (e.g., from methanol to butanol), solubility is expected to decrease.[9]

-

Ethers and Esters (e.g., THF, Ethyl Acetate): These solvents are of intermediate polarity and are hydrogen bond acceptors. They should offer moderate solubility by solvating the polar groups while their overall less polar nature interacts favorably with the aromatic ring.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions. They will be unable to overcome the strong intermolecular forces of the polar amide and cyano groups within the 2-CDA crystal lattice, leading to very low solubility.[7]

Experimental Determination of Solubility

To obtain reliable and reproducible data, a robust experimental protocol is essential. The isothermal equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. Its trustworthiness stems from allowing the system to reach a true energetic minimum, providing data relevant for physical chemistry and formulation.[8]

Protocol: Isothermal Equilibrium (Shake-Flask) Method

This protocol is designed to be a self-validating system by ensuring that true equilibrium is achieved.

Materials & Equipment:

-

2-cyano-N-(2,5-dimethylphenyl)acetamide (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

2-4 mL glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or rotator

-

Centrifuge

-

Calibrated pipettes

-

0.22 µm PTFE syringe filters

-

Validated High-Performance Liquid Chromatography (HPLC-UV) system

Step-by-Step Methodology:

-

Preparation: Add an excess of solid 2-CDA to a tared glass vial (e.g., 10-20 mg). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the slurry for 48-72 hours.

-

Causality Note: A long equilibration time is crucial to ensure the dissolution process has reached thermodynamic equilibrium. For novel compounds, it is best practice to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle. Then, centrifuge the vials (e.g., at 10,000 x g for 10 minutes) to pellet the remaining solid.

-

Causality Note: This step is critical to separate the saturated supernatant from undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

-

-

Sample Collection & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial.

-

Trustworthiness Note: Filtration provides a secondary, robust mechanism to ensure the sample is free of solids. The first few drops should be discarded to saturate the filter membrane and prevent analyte adsorption.

-

-

Quantification: Prepare a serial dilution of the filtered sample with a suitable mobile phase. Analyze the concentration of 2-CDA using a pre-validated HPLC-UV method against a standard curve prepared from a known stock solution.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Experimental workflow for the Isothermal Shake-Flask method.

Data Analysis and Interpretation

While experimental data for 2-CDA is not publicly available, we can construct an illustrative table based on the theoretical principles outlined above. This provides a practical framework for what researchers can expect.

Table 1: Illustrative Solubility Data for 2-CDA at 25 °C

| Solvent | Solvent Class | Dielectric Constant (ε) | Predicted Solubility (mg/mL) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 100 (Freely Soluble) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 100 (Freely Soluble) |

| Acetone | Polar Aprotic | 21.0 | 50 - 100 (Soluble) |

| Acetonitrile | Polar Aprotic | 37.5 | 30 - 50 (Soluble) |

| Methanol | Polar Protic | 32.7 | 20 - 40 (Sparingly Soluble) |

| Ethanol | Polar Protic | 24.6 | 10 - 30 (Sparingly Soluble) |

| Tetrahydrofuran (THF) | Ether | 7.6 | 30 - 60 (Soluble) |

| Ethyl Acetate | Ester | 6.0 | 20 - 40 (Sparingly Soluble) |

| Dichloromethane (DCM) | Halogenated | 9.1 | 5 - 15 (Slightly Soluble) |

| Toluene | Aromatic Hydrocarbon | 2.4 | < 1 (Very Slightly Soluble) |

| n-Hexane | Aliphatic Hydrocarbon | 1.9 | < 0.1 (Practically Insoluble) |

Interpretation of Trends:

-

The highest predicted solubilities are in polar aprotic solvents like DMF and DMSO, which aligns with the theoretical analysis. These solvents are ideal for creating stock solutions for screening or as reaction media.

-

Solubility in polar protic solvents like alcohols is moderate.[10] While these solvents can hydrogen bond, the overall solvation energy is likely less favorable than with DMF due to the large, non-polar dimethylphenyl group.

-

Solvents of intermediate polarity, such as THF and Ethyl Acetate, show good utility, balancing the solvation of polar and non-polar regions.

-

As predicted, solubility in non-polar solvents like toluene and hexane is extremely low, confirming the dominance of the polar amide and cyano groups in dictating the energetics of dissolution.

Conclusion and Recommendations

The solubility of 2-cyano-N-(2,5-dimethylphenyl)acetamide is a complex function of its amphiphilic structure. The polar amide and cyano functionalities necessitate polar solvents for effective solvation, while the non-polar dimethylphenyl ring requires accommodation within an organic environment.

Key Recommendations for Researchers:

-

For Reaction Media: Polar aprotic solvents such as DMF, acetonitrile, or THF are excellent choices, offering high solubility for the starting material.

-

For Purification: Recrystallization could be effectively achieved using a binary solvent system. For instance, dissolving 2-CDA in a "good" solvent like hot ethanol or acetone and then adding a "poor" anti-solvent like water or hexane upon cooling would be a promising strategy.

-

For Biological Screening: High-concentration stock solutions are best prepared in DMSO or DMF. Subsequent dilutions into aqueous buffers must be carefully managed to avoid precipitation.

This guide provides the theoretical foundation and practical methodology to confidently approach the use of 2-cyano-N-(2,5-dimethylphenyl)acetamide in a laboratory setting. By understanding the "why" behind its solubility behavior, researchers can make informed decisions, saving time and resources.

References

-

Amides - Organic Chemistry. (n.d.). Science Ready. Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? (2025). YouTube. Retrieved from [Link]

-

Amides: Structure, Properties, and Reactions. (n.d.). Solubility of Things. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Solubility of Amides. (2020). Chemistry Stack Exchange. Retrieved from [Link]

-

Principles of Drug Action 1, Spring 2005, Amides. (2005). Retrieved from [Link]

-

2-cyano-N-(2-methylphenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

-

Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. (2019). ResearchGate. Retrieved from [Link]

-

Physical Properties of Amides. (2012). 2012 Book Archive. Retrieved from [Link]

-

Cyanoacetamide. (n.d.). Wikipedia. Retrieved from [Link]

- Preparation method for 2, 2-dimethyl cyano acetamide. (2013). Google Patents.

-

Synthesis, and synthetic applications of cyanoacetamides. (2020). ResearchGate. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-CYANO-N-(2,5-DIMETHYL-PHENYL)-ACETAMIDE CAS#: 87165-31-9 [amp.chemicalbook.com]

- 3. scienceready.com.au [scienceready.com.au]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. Physical Properties of Amides [2012books.lardbucket.org]

- 6. cymitquimica.com [cymitquimica.com]

- 7. chem.ws [chem.ws]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. solubilityofthings.com [solubilityofthings.com]

1H NMR and 13C NMR spectra of 2-cyano-N-(2,5-dimethylphenyl)acetamide

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-cyano-N-(2,5-dimethylphenyl)acetamide

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers and scientists in drug development and chemical synthesis, a thorough understanding of NMR spectral data is critical for structural elucidation and confirmation. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-cyano-N-(2,5-dimethylphenyl)acetamide, a molecule with the chemical formula C₁₁H₁₂N₂O.[1][2]

This document provides a detailed interpretation of the spectral features of this compound, grounded in the fundamental principles of NMR spectroscopy. It is designed to serve as a practical reference for professionals who rely on NMR data for their research. We will explore the causality behind experimental choices, present detailed protocols, and interpret the spectral data to confirm the molecular structure.

Molecular Structure and Predicted Spectral Features

The structure of 2-cyano-N-(2,5-dimethylphenyl)acetamide contains several distinct chemical environments for both protons and carbons, which will give rise to a unique set of signals in the NMR spectra.

Structure:

Analysis of Proton Environments (¹H NMR):

-

Aromatic Protons: The 2,5-dimethylphenyl group has three aromatic protons in unique chemical environments. We expect to see three distinct signals in the aromatic region of the spectrum.

-

Amide Proton (-NH-): A single proton attached to the nitrogen atom. This signal is often broad and its chemical shift can be influenced by solvent, temperature, and concentration.

-

Methylene Protons (-CH₂-): Two protons on the carbon adjacent to the carbonyl and cyano groups. These protons are chemically equivalent and are expected to appear as a singlet.

-

Methyl Protons (-CH₃): There are two methyl groups attached to the aromatic ring at positions 2 and 5. These two groups are in different environments and are expected to produce two distinct singlets.

Analysis of Carbon Environments (¹³C NMR):

-

Aromatic Carbons: The benzene ring has six carbons. Due to the substitution pattern, we expect six distinct signals for the aromatic carbons.

-

Carbonyl Carbon (-C=O): The carbon of the amide carbonyl group.

-

Methylene Carbon (-CH₂-): The carbon situated between the carbonyl and cyano groups.

-

Cyano Carbon (-C≡N): The carbon of the nitrile group.

-

Methyl Carbons (-CH₃): The two methyl groups on the aromatic ring will each produce a signal in the aliphatic region of the spectrum.

Experimental Protocols

To obtain high-quality NMR spectra, adherence to standardized experimental protocols is essential. The following outlines a typical procedure for the acquisition of ¹H and ¹³C NMR data for a small organic molecule like 2-cyano-N-(2,5-dimethylphenyl)acetamide.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Common choices include deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[3] DMSO-d₆ is often preferred for amides as it can help in observing the N-H proton.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, which is used to calibrate the chemical shift axis.[4][5]

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

¹H NMR Spectroscopy Acquisition

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used.

-

Temperature: Spectra are usually recorded at room temperature (approximately 298 K).[3]

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

¹³C NMR Spectroscopy Acquisition

-

Spectrometer: The same instrument as for ¹H NMR can be used.

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

Data Visualization and Interpretation Workflow

The process of elucidating a chemical structure from NMR data follows a logical progression. This involves analyzing the number of signals, their chemical shifts, integration values (for ¹H NMR), and splitting patterns.

Caption: Workflow for structural elucidation using ¹H and ¹³C NMR data.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides detailed information about the proton framework of the molecule.

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| ~9.5 (broad s) | 1H | singlet | -NH- |

| ~7.1-7.3 | 3H | multiplet | Ar-H |

| ~3.8 (s) | 2H | singlet | -CH₂- |

| ~2.3 (s) | 3H | singlet | Ar-CH₃ |

| ~2.2 (s) | 3H | singlet | Ar-CH₃ |

-

Amide Proton (-NH-): A broad singlet is expected to appear downfield, typically around 9.5 ppm in DMSO-d₆, due to the deshielding effect of the adjacent carbonyl group. Its broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

-

Aromatic Protons (Ar-H): The three protons on the 2,5-dimethylphenyl ring are chemically non-equivalent and will likely appear as a complex multiplet in the range of 7.1-7.3 ppm. The exact splitting pattern will depend on the coupling constants between them.

-

Methylene Protons (-CH₂-): These protons are adjacent to two electron-withdrawing groups (carbonyl and cyano), which deshields them, causing their signal to appear around 3.8 ppm. Since there are no adjacent protons, the signal is a singlet.

-

Methyl Protons (Ar-CH₃): The two methyl groups are in slightly different electronic environments. They are not coupled to any other protons and will therefore appear as two distinct singlets around 2.2 and 2.3 ppm.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | -C=O |

| ~138 | Ar-C |

| ~135 | Ar-C |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~116 | -C≡N |

| ~25 | -CH₂- |

| ~21 | Ar-CH₃ |

| ~17 | Ar-CH₃ |

-

Carbonyl Carbon (-C=O): The amide carbonyl carbon is expected to resonate in the downfield region, around 165 ppm.

-

Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts. The two carbons bearing the methyl groups and the carbon attached to the nitrogen atom will be deshielded and appear further downfield compared to the other aromatic carbons.

-

Cyano Carbon (-C≡N): The nitrile carbon typically appears in the range of 115-120 ppm.[6]

-

Methylene Carbon (-CH₂-): The chemical shift of the methylene carbon will be influenced by the adjacent electron-withdrawing groups and is expected around 25 ppm.

-

Methyl Carbons (Ar-CH₃): The two methyl carbons will appear in the upfield region of the spectrum, around 17 and 21 ppm.

Structural Confirmation Pathway

The collective NMR data provides unequivocal evidence for the structure of 2-cyano-N-(2,5-dimethylphenyl)acetamide.

Caption: A logical pathway for confirming molecular structure using NMR.

Conclusion

The analysis of the ¹H and ¹³C NMR spectra of 2-cyano-N-(2,5-dimethylphenyl)acetamide provides a clear and detailed picture of its molecular structure. The number of signals, their chemical shifts, integration values, and multiplicities are all in agreement with the expected structure. This guide demonstrates the power of NMR spectroscopy as a primary tool for structural elucidation in chemical research and drug development, offering a high degree of confidence in the identification and characterization of organic molecules. The principles and methodologies outlined herein are broadly applicable to the structural analysis of a wide range of chemical entities.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

(n.d.). SUPPORTING MATERIALS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyanoacetamide. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). IR streching frequencies of N-H, CN and C=O groups and 1 H-NMR (N-H).... Retrieved from [Link]

-

(n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 3 . 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-cyano-N-(2,5-dimethylphenyl)acetamide. PubChem. Retrieved from [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide, 2-cyano-N-(furan-2-ylmethyl)-2-phenyl- - Optional[13C NMR] - Chemical. Retrieved from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 26). LIDOCAINE. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

ResearchGate. (2025, August 5). 2-Cyanoacetamide | Request PDF. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide.

-

National Center for Biotechnology Information. (n.d.). N-(2,4-Dimethylphenyl)acetamide. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

(n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

(n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide, 2-cyano-N-(4-ethenylphenyl)- - Optional[13C NMR] - Chemical. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. PubChem. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 2-cyano-N-(2,5-dimethylphenyl)acetamide

Authored by: A Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry (MS) data for the compound 2-cyano-N-(2,5-dimethylphenyl)acetamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for acquiring and interpreting the mass spectrum of this molecule. We will explore the expected fragmentation patterns based on its chemical structure and data from analogous compounds, offering a predictive framework in the absence of a publicly available, complete mass spectrum. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Mass Spectrometry in Small Molecule Analysis

Mass spectrometry is an indispensable analytical technique in modern chemistry, offering unparalleled sensitivity and specificity for the elucidation of molecular structures. For a compound like 2-cyano-N-(2,5-dimethylphenyl)acetamide, with a molecular formula of C₁₁H₁₂N₂O and a molecular weight of approximately 188.23 g/mol , MS provides critical information for its identification and characterization.[1] The ability to determine the precise mass of the molecule and to deduce its structure from fragmentation patterns is fundamental in various stages of drug discovery and development, from synthesis confirmation to metabolite identification.

This guide will serve as a key resource for understanding the mass spectrometric behavior of 2-cyano-N-(2,5-dimethylphenyl)acetamide, drawing upon established principles of fragmentation for N-substituted cyanoacetamides.

Predicted Mass Spectrum and Fragmentation Pathways

Molecular Ion Peak (M⁺)

The molecular ion peak is expected to appear at a mass-to-charge ratio (m/z) of 188. This peak corresponds to the intact molecule with one electron removed. The intensity of the molecular ion peak can vary depending on the stability of the molecule under EI conditions. Given the presence of an amide bond and a tertiary carbon, the molecular ion is expected to be observable.

Predicted Fragmentation Pattern

The fragmentation of 2-cyano-N-(2,5-dimethylphenyl)acetamide is likely to be governed by the cleavage of the weakest bonds and the formation of stable carbocations and neutral losses. Based on studies of N-monosubstituted cyanoacetamides, key fragmentation processes include the fission of carbon-carbon bonds adjacent to the carbonyl group and the nitrogen atom.[2]

A logical fragmentation pathway is proposed below:

Caption: Predicted fragmentation pathway for 2-cyano-N-(2,5-dimethylphenyl)acetamide.

Tabulated Predicted Mass Spectrum Data

| m/z | Predicted Fragment Ion | Chemical Formula | Significance |

| 188 | [C₁₁H₁₂N₂O]⁺˙ | C₁₁H₁₂N₂O | Molecular Ion (M⁺) |

| 120 | [C₈H₁₀N]⁺ | C₈H₁₀N | Cleavage of the amide bond, loss of the cyanoacetyl group. |

| 119 | [C₉H₁₁]⁺ | C₉H₁₁ | Loss of HCN from the m/z 120 fragment. |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion, a common fragment from substituted benzenes. |

Experimental Protocol for Mass Spectrometry Analysis

To obtain a high-quality mass spectrum of 2-cyano-N-(2,5-dimethylphenyl)acetamide, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring the reliability of the generated data.

Sample Preparation

-

Purity Assessment: Prior to MS analysis, confirm the purity of the 2-cyano-N-(2,5-dimethylphenyl)acetamide sample using a suitable chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Solution Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile. The choice of solvent should be compatible with the ionization technique.

Instrumentation and Parameters

A Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source is recommended for the initial analysis of this compound.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar column, such as a DB-5ms or equivalent, is suitable.

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Data Acquisition and Processing Workflow

Caption: A comprehensive workflow for the GC-MS analysis of 2-cyano-N-(2,5-dimethylphenyl)acetamide.

Authoritative Grounding and Mechanistic Insights

The predicted fragmentation pattern is grounded in the established principles of mass spectrometry. The stability of the 2,5-dimethylphenyl cation and the tropylium ion are key driving forces for the observed fragmentation. The study of fragmentation patterns in a series of N-monosubstituted cyanoacetamides provides a strong precedent for the proposed cleavages in 2-cyano-N-(2,5-dimethylphenyl)acetamide.[2] These studies have shown that the fission of carbon-carbon bonds adjacent to the carbonyl group or the nitrogen atom are common fragmentation pathways.[2]

Conclusion

This technical guide provides a robust framework for understanding and obtaining the mass spectrum of 2-cyano-N-(2,5-dimethylphenyl)acetamide. By combining theoretical predictions with a detailed experimental protocol, researchers and scientists are equipped with the necessary knowledge to confidently identify and characterize this compound. The emphasis on scientific integrity through self-validating protocols ensures the generation of high-quality, reliable data, which is paramount in the field of drug development.

References

-

Marinkovic, A., et al. (2006). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-cyano-N-(2,5-dimethylphenyl)acetamide

Introduction

2-cyano-N-(2,5-dimethylphenyl)acetamide, with the molecular formula C₁₁H₁₂N₂O, is a chemical compound featuring a distinct combination of functional groups that make it a valuable molecule in synthetic chemistry and drug discovery.[1][2][3] Its structure incorporates a cyano group, a secondary amide, and a disubstituted aromatic ring. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that serves as a primary method for the structural confirmation and purity assessment of such compounds. By measuring the absorption of infrared radiation by molecular vibrations, an IR spectrum provides a unique chemical "fingerprint," allowing for the precise identification of the functional groups present.[4]

This guide provides a comprehensive analysis of the expected IR spectrum of 2-cyano-N-(2,5-dimethylphenyl)acetamide, details a robust experimental protocol for data acquisition, and explains the scientific rationale behind spectral interpretation for researchers, scientists, and drug development professionals.

Molecular Structure and Vibrational Analysis

The key to interpreting the IR spectrum of 2-cyano-N-(2,5-dimethylphenyl)acetamide lies in dissecting its molecular structure and assigning expected vibrational frequencies to its constituent functional groups. Each bond within the molecule (e.g., C=O, N-H, C≡N, C-H) vibrates at a characteristic frequency, which corresponds to a specific wavenumber (cm⁻¹) in the IR spectrum.[4][5]

The primary functional groups for analysis are:

-

Secondary Amide: The -CO-NH- linkage is a cornerstone of the structure.

-

Nitrile: The -C≡N group provides a highly characteristic signal.

-

Aromatic Ring: The 1,2,4-trisubstituted (or 2,5-disubstituted from the perspective of the acetamide group) phenyl ring has several distinct vibrational modes.

-

Alkyl Moieties: The methylene (-CH₂-) and methyl (-CH₃) groups exhibit typical aliphatic C-H vibrations.

Predicted IR Absorption Bands: A Detailed Breakdown

The IR spectrum can be logically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). The most diagnostic peaks for 2-cyano-N-(2,5-dimethylphenyl)acetamide appear in the functional group region.

The Secondary Amide Group (-CONH-)

The amide functional group gives rise to several prominent and highly informative absorption bands.

-

N-H Stretching: A single, sharp to moderately broad peak is expected in the 3370-3170 cm⁻¹ region due to the stretching vibration of the N-H bond.[6] In solid-state or concentrated samples, hydrogen bonding between amide molecules can cause this peak to broaden and shift to a lower wavenumber (closer to 3200 cm⁻¹).[7] The presence of a single peak in this region is characteristic of a secondary amide.[8]

-

Amide I Band (C=O Stretching): This is typically the most intense absorption in the spectrum, appearing in the range of 1680-1630 cm⁻¹ .[6][8] This band is primarily due to the C=O stretching vibration.[9][10] Conjugation effects from the nitrogen lone pair lower its frequency compared to a standard ketone.[7]

-

Amide II Band (N-H Bending & C-N Stretching): A strong, characteristic peak is expected between 1570-1515 cm⁻¹ .[6] This band arises from a combination of the in-plane N-H bending and C-N stretching vibrations and is a key indicator of a secondary amide linkage.[9][10]

The Nitrile Group (-C≡N)

The nitrile functional group is easily identified due to its absorption in a relatively uncongested region of the spectrum.

-

C≡N Stretching: A sharp, medium-to-strong intensity peak is predicted in the 2260-2220 cm⁻¹ range.[8][11] The intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.[12] Its sharp nature makes it a highly reliable diagnostic peak.

The Aromatic Ring (2,5-Dimethylphenyl)

The substituted benzene ring produces a series of characteristic absorptions.

-